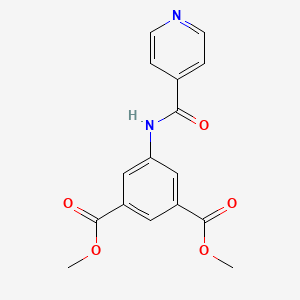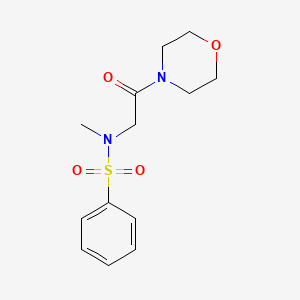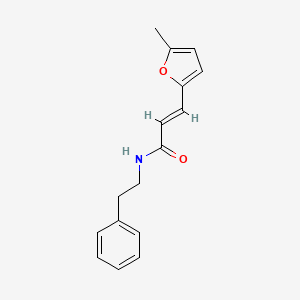![molecular formula C20H24N2OS B5714810 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine, also known as BETP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BETP is a piperazine derivative that has been synthesized through a multi-step process and has been found to exhibit promising biological activity. In
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine has been found to exhibit promising biological activity, making it a potential therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has been used in scientific research to study its effects on cancer cells, bacteria, and inflammation. This compound has also been used as a tool to study the role of piperazine derivatives in biological systems.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-[2-(ethylthio)benzoyl]piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been optimized for high yields and purity. This compound has also been shown to have low toxicity, making it a safe compound for use in scientific research. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine. One area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Additionally, research could focus on the mechanism of action of this compound to better understand its effects on biological systems. This compound could also be used as a tool to study the role of piperazine derivatives in biological systems and to develop new compounds with therapeutic potential.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through a multi-step process and has been found to exhibit promising biological activity. This compound has been used in scientific research to study its effects on cancer cells, bacteria, and inflammation. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for use in lab experiments, but there are also limitations to using this compound in certain experiments. There are several future directions for research on this compound, including its potential as a cancer treatment and its role in biological systems.
Synthesemethoden
The synthesis of 1-benzyl-4-[2-(ethylthio)benzoyl]piperazine involves a multi-step process that includes the reaction of 2-ethylthiobenzoyl chloride with benzylpiperazine followed by the addition of sodium hydride. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable compound for scientific research.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-2-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNDGAQXJRZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)


![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)


![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
